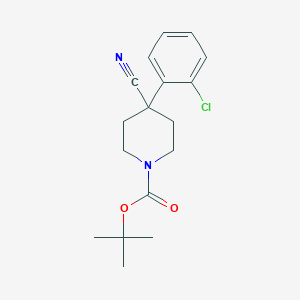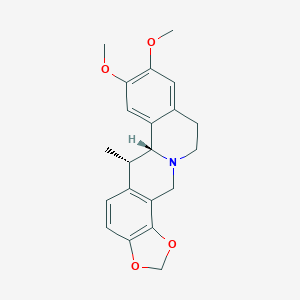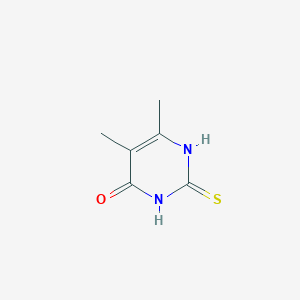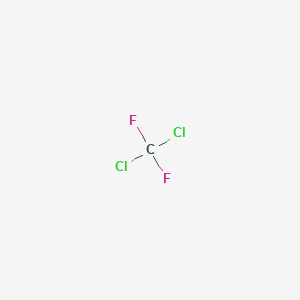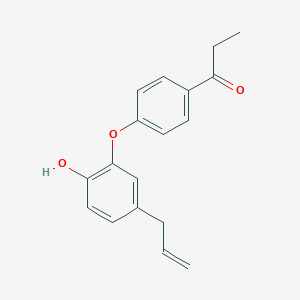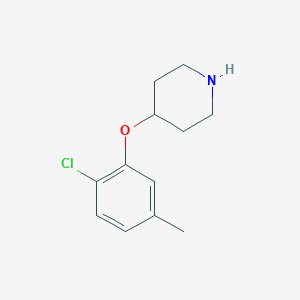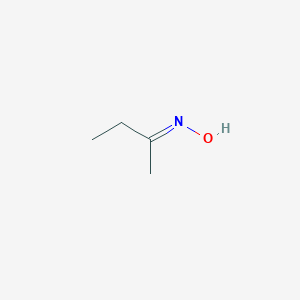
2-ブタノンオキシム
説明
2-Butanone oxime, also known as Methyl ethyl ketoxime, is an organic compound with the linear formula C2H5C(=NOH)CH3 . It is used as an antioxidant and blocking agent in the synthesis of water-dispersible blocked polyurethane .
Synthesis Analysis
2-Butanone oxime can be synthesized by the reaction of butanone and hydroxylamine hydrochloride or hydroxylamine sulfate . It has also been employed as a reagent and solvent in the syntheses of ketoimine and 2,4-dipyridyl-1,3,5-triazapentadiene palladium (II) complexes . Another method involves a three/four-step synthetic protocol using 4-Hydroxy 2-butanone as the starting material, initial formation of oxime with hydroxyl amine, followed by replacement of developed lithium aluminum hydride (LAH) for reduction of oxime using Raney ‘Ni’, which provided the enantiomeric mixture of 3-aminobutanol .
Molecular Structure Analysis
The molecular structure of 2-Butanone oxime is represented by the formula C4H9NO . The molecular weight of the compound is 87.1204 .
Chemical Reactions Analysis
2-Butanone oxime has been used in the synthesis of ketoimine and 2,4-dipyridyl-1,3,5-triazapentadiene palladium (II) complexes . It has also been used
科学的研究の応用
ケトイミンの合成とパラジウム錯体
2-ブタノンオキシムは、有機合成において重要な中間体であるケトイミンの合成における試薬および溶媒として使用されます。 さらに、2,4-ジピリジル-1,3,5-トリアザペンタジエンパラジウム(II)錯体の形成にも役割を果たし、配位化学の分野に貢献しています .
コバルト錯体の合成
この化合物は、新規なアセタルジイミンコバルト錯体の合成においても役立ちます。 このような錯体は、その独特の化学的性質により、触媒や材料科学において潜在的な用途を持っています .
発がん性リスク評価
ブタン-2-オンオキシムは、アルキッド塗料またはシリコーンシーラントに含まれており、カテゴリー1Bの発がん物質として再分類されています。 その研究は、安全な労働条件を確保し、その長期的な健康への影響を理解するために不可欠です .
作用機序
Target of Action
2-Butanone, oxime, also known as MEKO, is primarily used as an antioxidant and blocking agent in the synthesis of water-dispersible blocked polyurethane . It is commonly present in alkyd paints or silicone sealants . The primary targets of 2-Butanone, oxime are the chemical structures in these materials that it helps to stabilize.
Mode of Action
It is known to act as a blocking agent, preventing unwanted reactions in the materials it is added to . This blocking action helps to stabilize the materials, preventing degradation and maintaining their desired properties.
Biochemical Pathways
It is known to interact with the chemical structures in the materials it is used with, acting as a stabilizer and preventing unwanted reactions .
Pharmacokinetics
It is known to be a volatile compound, which suggests that it could be rapidly absorbed and distributed in the body if inhaled or ingested .
Result of Action
The primary result of the action of 2-Butanone, oxime is the stabilization of the materials it is used with. By acting as a blocking agent, it prevents unwanted reactions, helping to maintain the desired properties of these materials .
Action Environment
The action of 2-Butanone, oxime can be influenced by various environmental factors. For example, its volatility means that it can evaporate quickly in warm conditions, potentially reducing its effectiveness . Additionally, it has been reclassified as a category 1B carcinogen, which has led to new regulations regarding its use and handling to ensure safe working conditions .
生化学分析
Biochemical Properties
It is known that oximes, such as 2-Butanone, oxime, can react with aldehydes and ketones to form compounds in a process that is essentially irreversible . This suggests that 2-Butanone, oxime may interact with enzymes, proteins, and other biomolecules that contain aldehyde or ketone groups.
Cellular Effects
It has been suggested that it may have carcinogenic effects in animals
Molecular Mechanism
It is known that oximes can form through the reaction of a carbonyl compound (an aldehyde or ketone) with hydroxylamine . This suggests that 2-Butanone, oxime may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the effects of chemicals can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It has been suggested that it may have carcinogenic effects in animals
Metabolic Pathways
It has been suggested that the ketoxime is metabolized to the ketone
Transport and Distribution
It is known that it is commonly found in alkyd resin coatings or silicone sealants , suggesting that it may interact with transporters or binding proteins and have effects on its localization or accumulation.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Butanone oxime involves the reaction of 2-Butanone with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "2-Butanone", "Hydroxylamine hydrochloride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve hydroxylamine hydrochloride in water", "Add base to the solution to adjust pH to 8-9", "Add 2-Butanone to the solution and stir for several hours at room temperature", "Extract the product with an organic solvent", "Dry the organic layer over anhydrous sodium sulfate", "Filter and evaporate the solvent to obtain 2-Butanone oxime" ] } | |
CAS番号 |
96-29-7 |
分子式 |
C4H9NO |
分子量 |
87.12 g/mol |
IUPAC名 |
(NZ)-N-butan-2-ylidenehydroxylamine |
InChI |
InChI=1S/C4H9NO/c1-3-4(2)5-6/h6H,3H2,1-2H3/b5-4- |
InChIキー |
WHIVNJATOVLWBW-PLNGDYQASA-N |
異性体SMILES |
CC/C(=N\O)/C |
SMILES |
CCC(=NO)C |
正規SMILES |
CCC(=NO)C |
沸点 |
306 °F at 760 mmHg (NTP, 1992) 152.5 °C |
Color/Form |
Liquid Colorless liquid |
密度 |
0.9232 at 68 °F (NTP, 1992) - Less dense than water; will float 0.9232 g/cu cm at 20 °C |
引火点 |
138 °F (NTP, 1992) |
melting_point |
-21.1 °F (NTP, 1992) -29.5 °C |
その他のCAS番号 |
96-29-7 |
物理的記述 |
Methyl ethyl ketoxime is a clear colorless liquid with a musty odor. (NTP, 1992) Liquid Colorless liquid with a musty odor; [CAMEO] |
ピクトグラム |
Corrosive; Irritant; Health Hazard |
溶解性 |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) In water, 100,000 mg/L at 25 °C Soluble in chloroform; miscible with ethanol and ethe |
同義語 |
2-BUTANONE OXIME; Ethyl methyl ketoxime; Methyl ethyl ketoxime; 96-29-7; 2-Butanoneoxime; 2-Butanone, oxime |
蒸気密度 |
3 (NTP, 1992) - Heavier than air; will sink (Relative to Air) |
蒸気圧 |
22.6 mmHg at 73 °F ; 50.9 mmHg at 118 °F (NTP, 1992) 0.9 [mmHg] VP: 7.6 mm Hg at 50 °C 1.06 mm Hg at 20 °C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



